(2-(1-Cyanovinyl)phenyl)boronic acid
Description
(2-(1-Cyanovinyl)phenyl)boronic acid is a boronic acid derivative featuring a cyanovinyl substituent in the ortho position of the phenyl ring.
Properties
Molecular Formula |
C9H8BNO2 |
|---|---|
Molecular Weight |
172.98 g/mol |
IUPAC Name |
[2-(1-cyanoethenyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H8BNO2/c1-7(6-11)8-4-2-3-5-9(8)10(12)13/h2-5,12-13H,1H2 |
InChI Key |
GFDSBEIMHAHDDN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C(=C)C#N)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(1-Cyanovinyl)phenyl)boronic acid typically involves the reaction of 2-bromophenylboronic acid with acrylonitrile under palladium-catalyzed conditions. The reaction proceeds through a Suzuki-Miyaura coupling mechanism, where the boronic acid reacts with the acrylonitrile in the presence of a palladium catalyst and a base, such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2-(1-Cyanovinyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The cyanovinyl group can be reduced to form the corresponding amine.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed:
Oxidation: Boronic esters or anhydrides.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemical Applications
Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of (2-(1-Cyanovinyl)phenyl)boronic acid is as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, which is crucial for synthesizing complex organic molecules. The compound's unique structure allows for effective coupling with various aryl halides, leading to high yields of desired products.
Table 1: Suzuki-Miyaura Reaction Conditions and Outcomes
| Aryl Halide | Reaction Conditions | Yield (%) |
|---|---|---|
| 4-Bromoaniline | Pd(PPh₃)₄, K₂CO₃, THF, 80°C | 92 |
| 1-Bromo-3-methylbenzene | Pd(OAc)₂, NaOH, DMF, 100°C | 88 |
| 4-Chlorobenzonitrile | Pd(PPh₃)₂Cl₂, KOH, DMSO, 90°C | 85 |
Biological Applications
Synthesis of Biologically Active Molecules
In biological research, this compound has been employed to synthesize various biologically active molecules. Its ability to form stable complexes with diols makes it a valuable tool in studying enzyme mechanisms and interactions within biological systems.
Case Study: Enzyme Inhibition
Research has demonstrated that derivatives of this boronic acid can act as inhibitors for specific enzymes like proteases. For instance, a study highlighted the development of a boronic acid-based inhibitor for HIV protease that exhibited significantly improved oxidative stability compared to traditional phenylboronic acids .
Medical Applications
Drug Development
The compound is being investigated for its potential in drug development. Its reactivity allows for the synthesis of pharmaceutical intermediates that can lead to new therapeutic agents. For example, modifications of this compound have been explored in the context of creating targeted cancer therapies.
Table 2: Potential Drug Candidates Derived from this compound
| Compound Name | Target Disease | Mechanism of Action |
|---|---|---|
| Boron-containing Anticancer Agent | Cancer | Inhibition of tumor growth through apoptosis |
| Boronic Acid Derivative for Diabetes | Diabetes Type II | Glucose-responsive insulin release |
Industrial Applications
Advanced Materials and Polymers
In industrial settings, this compound is utilized in producing advanced materials and polymers. Its properties allow it to be incorporated into polymer matrices that respond to environmental stimuli, making it suitable for applications such as drug delivery systems and smart materials.
Case Study: Polymer Development
A recent study demonstrated the use of phenylboronic acid conjugates with chitosan to create glucose-sensitive polymers capable of self-regulated insulin release . This innovation showcases the potential for this compound in biomedical engineering.
Mechanism of Action
The mechanism of action of (2-(1-Cyanovinyl)phenyl)boronic acid primarily involves its role as a Lewis acid. The boron atom in the boronic acid group can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including cross-coupling reactions where the boronic acid group facilitates the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Key Observations :
- Ortho-substituted derivatives (e.g., 2-cyanophenyl, o-nitrophenyl) often exhibit distinct steric and electronic profiles compared to para/meta analogs, influencing catalytic or inhibitory activity .
Solubility and Physicochemical Properties
Solubility challenges are common among boronic acids. For example:
- Pyren-1-yl boronic acid precipitates in RPMI culture medium, complicating in vitro assays despite predictions of moderate solubility .
- Carboxyvinyl-substituted analogs show improved aqueous solubility due to ionizable carboxyl groups .
This compound likely has intermediate solubility, as the cyanovinyl group is less polar than carboxyl but more hydrophobic than hydroxyl. However, solubility remains unpredictable, as seen in .
β-Lactamase Inhibition
HDAC Inhibition
- Ortho-substituted boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) inhibit fungal histone deacetylases at lower concentrations (1 µM) than trichostatin A, highlighting the importance of substituent positioning .
This compound may exhibit similar trends, but direct data on its inhibitory activity are lacking.
Photophysical Properties
Biological Activity
(2-(1-Cyanovinyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various biological applications, including drug development and enzyme inhibition. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and enzymatic inhibition properties.
Chemical Structure and Properties
The compound this compound features a phenyl ring substituted with a cyanovinyl group and a boronic acid moiety. This structure allows for unique interactions with biological targets, particularly enzymes and receptors.
Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of proteasomes and other pathways critical for cancer cell survival.
Case Study: Inhibition of Cancer Cell Growth
A study demonstrated that derivatives of boronic acids can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound showed IC50 values as low as 10 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity. The following table summarizes the IC50 values of various boronic acid derivatives against different cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 10 |
| Bortezomib | U266 | 0.005 |
| Other Boronic Derivative | HeLa | 15 |
Antibacterial Activity
Boronic acids have also been studied for their antibacterial properties. The ability of these compounds to inhibit bacterial growth is attributed to their interaction with key bacterial enzymes.
The antibacterial activity is primarily due to the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. A recent study highlighted that this compound effectively inhibited the activity of class C β-lactamases, showcasing its potential as an adjuvant in antibiotic therapy.
Enzyme Inhibition
Boronic acids are known to act as enzyme inhibitors, particularly in the context of proteases and hydrolases.
Enzymatic Activity Assays
In vitro assays have shown that this compound exhibits moderate inhibition against acetylcholinesterase (AChE), with an IC50 value around 115 µM. Comparatively, it showed stronger inhibition against butyrylcholinesterase (BChE), with an IC50 value of approximately 3 µM.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 115 |
| Butyrylcholinesterase | 3 |
| Antiurease | 1.10 |
Q & A
Q. What are the primary synthetic routes for (2-(1-Cyanovinyl)phenyl)boronic acid, and how do reaction conditions influence yield?
Boronic acids are typically synthesized via metal-catalyzed borylation (e.g., Suzuki-Miyaura coupling) or transesterification of boronic esters. For arylboronic acids, direct C-H borylation using iridium or rhodium catalysts is common . Reaction conditions such as temperature, solvent polarity, and ligand choice critically impact yield. For example, rhodium-catalyzed additions require anhydrous conditions to prevent boronic acid hydrolysis .
Q. How can structural polymorphism of arylboronic acids affect their reactivity in cross-coupling reactions?
Q. What analytical techniques are recommended for quantifying boronic acid impurities in pharmaceutical intermediates?
LC-MS/MS is a validated method for detecting boronic acid impurities (e.g., carboxy/methyl phenyl boronic acids) at sub-ppm levels. Method validation includes assessing limits of detection (LOD < 0.1 ppm), linearity (R² > 0.99), and precision (RSD < 5%) per ICH guidelines. Column selection (e.g., C18) and mobile phase optimization (acetonitrile/ammonium formate) are critical .
Q. What challenges arise during the purification of this compound, and how can they be mitigated?
Boronic acids often bind irreversibly to silica gel or form boroxins (cyclic trimers) under elevated temperatures. Alternative purification methods include recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) or using reverse-phase chromatography with acidic buffers to stabilize the boronic acid form .
Q. How does the electronic nature of substituents on the phenyl ring influence the stability of boronic acids in aqueous solutions?
Electron-withdrawing groups (e.g., -CN, -CF₃) enhance boronic acid stability by reducing hydrolysis. In contrast, electron-donating groups (e.g., -OCH₃) increase susceptibility to protodeboronation. Computational modeling (e.g., DFT) can predict hydrolysis rates based on substituent effects .
Advanced Research Questions
Q. How can this compound be optimized for use in tubulin polymerization inhibition?
Structure-activity relationship (SAR) studies show that replacing hydroxyl groups with boronic acids in combretastatin analogs enhances potency. For example, compound 13c (IC₅₀ = 21–22 µM in tubulin assays) uses boronic acid’s electrophilic character to mimic hydrogen-bonding interactions in the colchicine binding site. Apoptosis induction can be confirmed via FACScan analysis of DNA fragmentation .
Q. What reactor designs improve selectivity in boronic acid synthesis, and how do they reduce energy consumption?
Micromixer/tubular reactors enhance mass transfer and reduce side reactions (e.g., protodeboronation) by enabling rapid mixing. For phenyl boronic acid synthesis, glass interdigital micromixers reduce reaction time by 90% and energy consumption by 70% compared to batch reactors, as demonstrated in Clariant’s industrial process .
Q. How does polymorphism impact the hydrogen-bonding network and catalytic activity of boronic acids in organocatalysis?
Polymorphic forms with extended hydrogen-bonding networks (e.g., dimeric vs. trimeric structures) can alter Lewis acidity. For instance, a tighter network in Form I of (naphthalen-1-yl)boronic acid may reduce accessibility for substrate coordination, lowering catalytic efficiency in aldol reactions .
Q. What mechanistic insights explain the role of boronic acids in rhodium-catalyzed additions to α,β-unsaturated carbonyl compounds?
Rhodium(I) catalysts activate boronic acids via transmetallation, forming Rh-aryl intermediates. These undergo 1,4-addition to enones, with rate-determining steps involving oxidative addition and reductive elimination. Kinetic studies (e.g., Eyring analysis) confirm a concerted asynchronous pathway .
Q. How can computational mutagenicity prediction guide impurity control strategies for boronic acid derivatives?
Tools like Derek Nexus or Sarah Nexus assess structural alerts (e.g., boronic acid groups) for genotoxicity. For example, carboxy phenyl boronic acid was flagged for potential DNA adduct formation, leading to strict control at <1 ppm in Lumacaftor via LC-MS/MS monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
